O-Demethyltramadol

Overview

Description

. It is known for its potent analgesic properties and is used in pain management. Unlike tramadol, desmetramadol does not require metabolic activation to exert its effects, making it effective even in individuals with low CYP2D6 activity .

Mechanism of Action

Target of Action

O-Demethyltramadol (O-DSMT), the main active metabolite of tramadol, primarily targets the μ-opioid receptor . It is a G-protein biased μ-opioid receptor full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .

Mode of Action

O-DSMT interacts with its targets by binding to the μ-opioid receptors, inducing an analgesic effect . The two enantiomers of desmetramadol show quite distinct pharmacological profiles; both (+) and (−)-desmetramadol are inactive as serotonin reuptake inhibitors, but (−)-desmetramadol retains activity as a norepinephrine reuptake inhibitor .

Biochemical Pathways

Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol . This is similar to the variation in effects seen with codeine, where individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol . Desmetramadol is also an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition .

Pharmacokinetics

A two-compartment, first-order absorption model with linear elimination best describes the tramadol concentration data . The absorption rate constant was 2.96/h, apparent volume of distribution for the central compartment (V1/F) was 0.373 l, apparent volume of distribution for the peripheral compartment (V2/F) was 0.379 l, inter-compartmental clearance (Q) was 0.0426 l/h and apparent clearance (CL/F) was 0.00604 l/h . The apparent rate of metabolism of tramadol to ODT (kt) was 0.0492 l/h .

Result of Action

The interaction of O-DSMT with its targets results in significant analgesic effects, making it a potent pain reliever . It also has effects on mood, anxiety, feeding, and reproductive behavior due to its inhibition of the 5-HT 2C receptor .

Action Environment

Environmental factors such as the individual’s metabolic rate, liver function, and the presence of other drugs can influence the action, efficacy, and stability of O-DSMT . For example, CYP2D6 polymorphism is a major factor in O-demethylation . Systemic inflammation accompanied by low ChE also plays an important role in the N-demethylation of tramadol in postoperative patients .

Biochemical Analysis

Biochemical Properties

O-Demethyltramadol interacts with several enzymes and proteins within the body. It is a G-protein biased μ-opioid receptor full agonist , meaning it binds to and activates these receptors, triggering a series of biochemical reactions that lead to its analgesic effects . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .

Cellular Effects

This compound influences various cellular processes. It exerts its effects primarily through its interaction with the μ-opioid receptors, which are found on the surface of nerve cells in the brain and spinal cord . Activation of these receptors inhibits the release of pain neurotransmitters, thereby reducing the perception of pain .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the μ-opioid receptors, acting as a full agonist . This binding triggers a cascade of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent opening of potassium channels and closing of calcium channels . This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. After a dose of 100 mg of tramadol, the half-life of this compound was observed to be between 3.2 and 7.6 hours . This indicates that the compound is relatively stable in the body over a short period.

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with dosage

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily formed from tramadol by the action of the liver enzyme CYP2D6 . Additionally, it is metabolized by CYP3A4 and CYP2B6

Preparation Methods

Desmetramadol is synthesized through the demethylation of tramadol. This process involves the use of liver enzymes, specifically CYP2D6, to convert tramadol into desmetramadol . Industrial production methods involve the use of chemical synthesis techniques to produce desmetramadol in large quantities. The synthetic route typically involves the use of reagents such as dimethylamine and cyclohexanone, followed by a series of chemical reactions to produce the final compound .

Chemical Reactions Analysis

Desmetramadol undergoes various chemical reactions, including:

Oxidation: Desmetramadol can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert desmetramadol into different chemical forms.

Substitution: Desmetramadol can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Desmetramadol has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry to study the properties and behavior of opioid analgesics.

Biology: Studied for its effects on various biological systems, including its interaction with opioid receptors.

Medicine: Used in pain management, particularly for patients who do not respond well to tramadol.

Industry: Employed in the development of new analgesic drugs and formulations

Comparison with Similar Compounds

Desmetramadol is similar to other opioid analgesics, such as:

Tramadol: The parent compound of desmetramadol, which requires metabolic activation to exert its effects.

Codeine: Another opioid analgesic that is metabolized to its active form by CYP2D6.

Morphine: A potent opioid analgesic with a different mechanism of action.

Desmetramadol is unique in that it does not require metabolic activation, making it effective in individuals with low CYP2D6 activity . This property sets it apart from other similar compounds and makes it a valuable tool in pain management.

Biological Activity

O-Demethyltramadol (ODT) is a significant active metabolite of tramadol, a widely prescribed analgesic. ODT exhibits a higher affinity for the μ-opioid receptors compared to tramadol, leading to its crucial role in pain management. This article delves into the biological activity of ODT, highlighting its pharmacokinetics, mechanisms of action, case studies, and research findings.

Pharmacokinetics

The pharmacokinetic profile of ODT is influenced by genetic polymorphisms in the CYP2D6 enzyme, which is responsible for its formation from tramadol. Variations in this enzyme lead to different metabolic phenotypes: ultrafast (UM), extensive (EM), intermediate (IM), and poor metabolizers (PM) .

Key Pharmacokinetic Findings

- Absorption and Distribution : After administration, ODT concentrations vary significantly among different metabolic phenotypes. For instance, after a dose of 400 mg tramadol, the AUC (Area Under the Curve) for ODT was significantly higher in EM compared to PM and IM .

- Metabolic Ratios : The metabolic ratio of ODT to tramadol was found to be highest in EMs (0.08–0.24), indicating more efficient conversion compared to IMs (0.05–0.1) and PMs (0.01–0.03) .

- Elimination Half-life : The half-life of ODT is approximately 4.8 hours, with significant variability based on individual metabolic capacity .

ODT's analgesic effects are attributed to multiple mechanisms:

- Opioid Receptor Agonism : ODT has a binding affinity that is 200 times greater than tramadol for μ-opioid receptors, making it substantially more potent as an analgesic .

- Noradrenergic Modulation : Studies indicate that ODT inhibits the firing rate of noradrenergic neurons in the locus coeruleus, contributing to its analgesic properties .

- Serotonin Reuptake Inhibition : Similar to tramadol, ODT also influences serotonin pathways, enhancing its analgesic effects through dual action on both opioid and serotonin receptors .

Case Studies

Several case studies have documented the effects and implications of ODT use:

- Intoxication Cases : A study reported nine cases where ODT was detected in postmortem blood samples alongside other substances like mitragynine. The concentrations of ODT ranged from 0.4 to 4.3 µg/g, indicating its potential for abuse and toxicity .

- Postoperative Pain Management : In a clinical setting involving surgical patients, sufficient pain control was achieved with tramadol doses; however, variations in ODT levels based on CYP2D6 genotype were noted to affect overall analgesic efficacy .

Research Findings

Recent studies have further elucidated the biological activity of ODT:

- Animal Studies : Research on rats demonstrated that ODT has a more potent effect on pain relief compared to tramadol itself, reinforcing its role as a primary active metabolite .

- Comparative Analyses : A comparative study highlighted that while tramadol provides moderate pain relief, ODT significantly enhances analgesic outcomes due to its higher receptor affinity .

Summary Table of Key Characteristics

| Characteristic | Tramadol | This compound |

|---|---|---|

| μ-Receptor Affinity | Low | High (200x tramadol) |

| Analgesic Potency | Moderate | High (2-4x tramadol) |

| Metabolism | CYP2D6 | CYP2D6 |

| Half-life | ~6 hours | ~4.8 hours |

| Clinical Use | Pain management | Pain management |

Properties

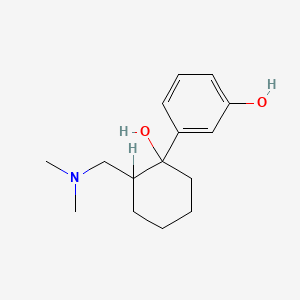

IUPAC Name |

3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJUQVWARXYRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894102 | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73986-53-5 | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73986-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Demethyltramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does O-Demethyltramadol exert its analgesic effects?

A: this compound exerts its analgesic effects primarily through its action on the μ-opioid receptor. [, , , ] It exhibits a significantly higher affinity for this receptor subtype compared to its parent compound, tramadol. []

Q2: How does the route of administration affect the pharmacokinetics of tramadol and its metabolite, this compound?

A: Studies show that the route of administration influences the stereoselective kinetics of tramadol enantiomers. [] While intravenous administration primarily leads to the detection of tramadol and this compound in plasma, oral administration significantly increases N-demethylation of tramadol. [] This suggests a route-dependent metabolism of tramadol.

Q3: Is there a difference in the pharmacokinetics of tramadol enantiomers and their metabolites based on gender?

A: Research indicates significant gender-related differences in the pharmacokinetics of tramadol and this compound enantiomers. [, ] For instance, female rats exhibit higher plasma concentrations of (+)-tramadol, (-)-tramadol, and (+)-O-Demethyltramadol compared to male rats. [] Similar differences in pharmacokinetic parameters are observed in human volunteers as well. []

Q4: What is the role of cytochrome P450 2D6 (CYP2D6) in the metabolism of tramadol and this compound?

A: CYP2D6 plays a crucial role in the formation of this compound from tramadol. [, , , ] Individuals with different CYP2D6 genotypes exhibit varying responses to tramadol due to differences in this compound formation. [, , , ] For instance, poor metabolizers (PM) exhibit lower this compound levels and may experience reduced analgesic effects. [, ]

Q5: Does systemic inflammation affect tramadol metabolism?

A: Yes, research suggests that systemic inflammation influences the N-demethylation pathway of tramadol. [] Patients with lower cholinesterase activity, a marker of systemic inflammation, showed higher concentrations of N-demethyltramadol. [] This highlights the complex interplay between inflammation and drug metabolism.

Q6: How is this compound eliminated from the body?

A: Studies in rats have shown that this compound undergoes biliary excretion, with a preference for the excretion of the (+)-O-Demethyltramadol enantiomer. [] This suggests stereoselectivity in the biliary excretion process.

Q7: Are there any differences in the distribution of tramadol and this compound enantiomers in the central nervous system?

A: Research indicates that the distribution of both tramadol and this compound within the central nervous system is stereoselective. [] Following administration of tramadol, higher concentrations of (+)-tramadol and (-)-O-Demethyltramadol were observed in various brain regions compared to their respective enantiomers. []

Q8: What analytical techniques are commonly used to determine the concentration of tramadol and its metabolites, including this compound, in biological samples?

A8: Several analytical techniques are employed to quantify tramadol and this compound in biological samples, including:

Q9: Has the use of this compound been explored for the treatment of urinary incontinence?

A: Interestingly, research suggests a potential application of (+)-O-Demethyltramadol in treating urinary incontinence. [, ] Patent applications highlight its possible use in developing medications for this purpose.

Q10: Are there known instances of tramadol withdrawal in neonates, and how is this compound involved?

A: Yes, tramadol withdrawal has been reported in neonates, particularly in cases where mothers were treated with tramadol during pregnancy. [] This highlights the importance of considering the potential for fetal exposure and withdrawal symptoms when prescribing tramadol to pregnant women.

Q11: How does the analgesic potency of tramadol compare to other analgesics like morphine and tapentadol in dogs?

A: Studies in dogs have shown that while morphine and tapentadol induce dose-dependent analgesia, tramadol failed to elicit a significant analgesic effect. [] This difference is attributed to the low metabolic activation of tramadol to this compound in dogs. []

Q12: Could you explain the significance of minimum effective concentrations (MEC) in the context of tramadol and this compound for postoperative pain management?

A: Research using patient-controlled analgesia (PCA) with tramadol has shown wide inter-individual variability in the minimum effective concentration (MEC) required for pain relief. [] This variability underscores the importance of individualized dosing strategies for tramadol to optimize pain control while minimizing side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.